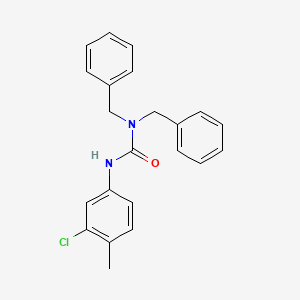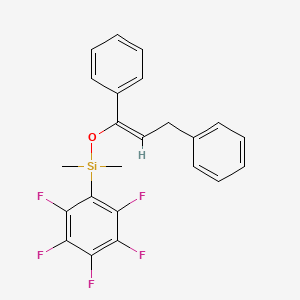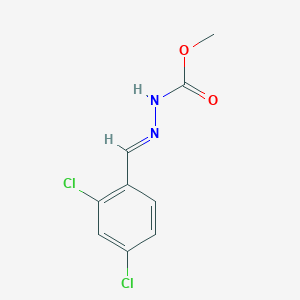
Methyl N-(2,4-dichlorobenzylideneamino)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(2,4-dichlorobenzylideneamino)carbamate is an organic compound with the molecular formula C9H8Cl2N2O2 and a molecular weight of 247.082 g/mol . This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2,4-dichlorobenzylideneamino)carbamate typically involves the reaction of methyl carbamate with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is usually purified through crystallization or distillation techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
Methyl N-(2,4-dichlorobenzylideneamino)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines .
科学研究应用
Methyl N-(2,4-dichlorobenzylideneamino)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of Methyl N-(2,4-dichlorobenzylideneamino)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
相似化合物的比较
Similar Compounds
- Methyl N-(2,4-dichlorophenyl)carbamate
- Methyl N-(2,4-xylyl)carbamate
- 2-(2,4-dichlorophenoxy)ethyl N-(2,3-xylyl)carbamate
- 2,4-dibromophenyl N-(2,5-dimethylphenyl)carbamate
Uniqueness
Methyl N-(2,4-dichlorobenzylideneamino)carbamate is unique due to its specific structural features, such as the presence of the 2,4-dichlorobenzylideneamino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
103413-10-1 |
|---|---|
分子式 |
C9H8Cl2N2O2 |
分子量 |
247.07 g/mol |
IUPAC 名称 |
methyl N-[(E)-(2,4-dichlorophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C9H8Cl2N2O2/c1-15-9(14)13-12-5-6-2-3-7(10)4-8(6)11/h2-5H,1H3,(H,13,14)/b12-5+ |
InChI 键 |
DSMXIGPLIIYFNC-LFYBBSHMSA-N |
手性 SMILES |
COC(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl |
规范 SMILES |
COC(=O)NN=CC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



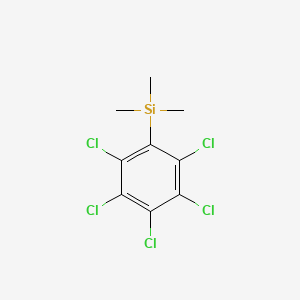
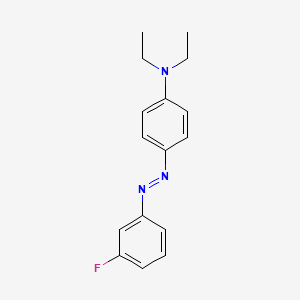
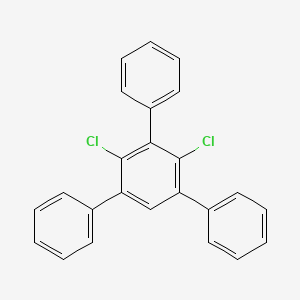
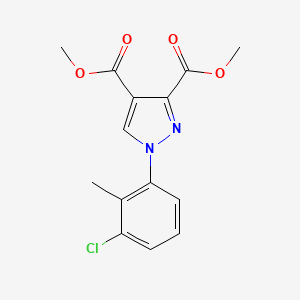
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
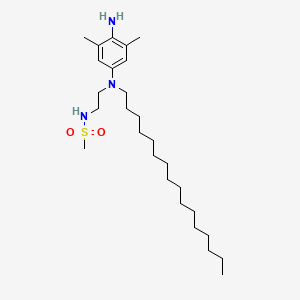
![N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)
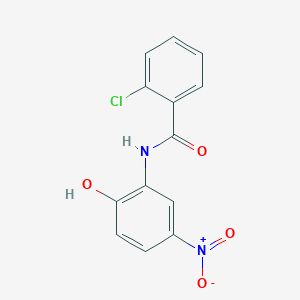
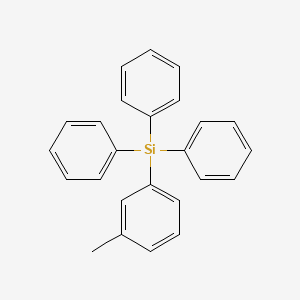

![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
